molecular formula C14H8ClN3O3 B13786641 5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 905107-46-2

5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B13786641
CAS No.: 905107-46-2
M. Wt: 301.68 g/mol
InChI Key: YIFPQNQJSUOVRZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a 4-chlorophenyl group and a 3-nitrophenyl group attached to the oxadiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major products are various reduced derivatives of the compound.

    Substitution: The major products are substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro and chlorophenyl groups can play a role in the compound’s binding affinity and specificity for these targets. The oxadiazole ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the nitro group.

    5-(4-Methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chlorine atom.

    5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but the nitro group is in a different position.

Uniqueness

5-(4-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific combination of the 4-chlorophenyl and 3-nitrophenyl groups attached to the oxadiazole ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

905107-46-2

Molecular Formula

C14H8ClN3O3

Molecular Weight

301.68 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H8ClN3O3/c15-11-6-4-9(5-7-11)14-16-13(17-21-14)10-2-1-3-12(8-10)18(19)20/h1-8H

InChI Key

YIFPQNQJSUOVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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